2-[4-(4-nitrophenoxy)phenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-nitrophenoxy)phenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a complex organic compound that features a benzoxazinone core structure
Preparation Methods
The synthesis of 2-[4-(4-nitrophenoxy)phenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the nitration of phenol derivatives followed by coupling reactions to introduce the benzoxazinone moiety. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[4-(4-nitrophenoxy)phenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(4-nitrophenoxy)phenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-nitrophenoxy)phenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The benzoxazinone core can also interact with enzymes and receptors, modulating their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-nitrophenoxy)phenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate include:
4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share the nitrophenoxyphenyl moiety and have been studied for their anthelmintic activity.
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl (2-methylphenoxy)acetate: This compound has similar structural features and is used in various chemical applications. The uniqueness of this compound lies in its benzoxazinone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H14N2O7 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-4-oxo-3,1-benzoxazin-6-yl] acetate |
InChI |
InChI=1S/C22H14N2O7/c1-13(25)29-18-10-11-20-19(12-18)22(26)31-21(23-20)14-2-6-16(7-3-14)30-17-8-4-15(5-9-17)24(27)28/h2-12H,1H3 |
InChI Key |
RXRBOXYRNUBOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.